molecular formula C₁₁H₁₆NNaO₈ B1141861 N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt CAS No. 209977-53-7

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt

Cat. No.: B1141861
CAS No.: 209977-53-7
M. Wt: 313.24
InChI Key:
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Description

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt (NADSN) is a sugar derivative of neuraminic acid, a naturally occurring sialic acid found in the body. It is an important component of cell membranes, and plays a role in cellular communication and signal transduction. NADSN has a wide range of applications in biochemistry, molecular biology, and cell biology, and is used in a variety of laboratory experiments.

Scientific Research Applications

  • Synthesis and Resistance to Bacterial Sialidases : A study by Baumberger, Vasella, and Schauer (1986) in "Helvetica Chimica Acta" described the synthesis of 4-methylumbelliferyl α-D-glycoside of N-acetyl-4-deoxyneuraminic acid and its behavior towards bacterial sialidases. They found that the 4-deoxy α-D-glycoside is not hydrolyzed significantly by Vibrio cholerae and Arthrobacter ureafaciens sialidase, and neither the free N-acetyl-4-deoxyneuraminic acid nor the α-D-glycoside inhibit the activity of these sialidases (Baumberger, Vasella, & Schauer, 1986).

  • Metabolism and Excretion Studies : Research by Nöhle, Beau, and Schauer (1982) in the "European Journal of Biochemistry" investigated the uptake, metabolism, and excretion of orally and intravenously administered, double-labeled N-glycoloylneuraminic acid and single-labeled 2-deoxy-2,3-dehydro-N-acetylneuraminic acid in mice and rats. They concluded that N-glycoloylneuraminic acid occurring in food cannot be used directly for the biosynthesis of glycoconjugates, important from an immunological point of view (Nöhle, Beau, & Schauer, 1982).

  • Inhibition of Neuraminidase Activity : A study by Meindl et al. (1974) in "Virology" examined the inhibitory activity of derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid against neuraminidases from viral and bacterial sources. They found that 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid is the most potent neuraminidase inhibitor described so far (Meindl, Bodo, Palese, Schulman, & Tuppy, 1974).

  • Identification in Mammalian Brain : Saito and Rosenberg (1984) identified N-acetyl-2,3-didehydro-2-deoxyneuraminic acid (NADNA) in bovine and rat brain, as reported in "Biochemistry." They demonstrated the occurrence of NADNA in mammalian brain and suggested that it may derive enzymatically from brain sialo conjugates (Saito & Rosenberg, 1984).

  • Regulation of Neuronal and Network Excitability : Isaev et al. (2007) in "The Journal of Neuroscience" explored the role of extracellular sialic acid in the regulation of neuronal and network excitability in the rat hippocampus. They found that a NEU blocker, N-acetyl-2,3-dehydro-2-deoxyneuraminic acid, dramatically reduced seizure threshold and aggravated hippocampal seizures, indicating its potential role in controlling neuronal and network excitability (Isaev, Isaeva, Shatskih, Zhao, Smits, Shworak, Khazipov, & Holmes, 2007).

Mechanism of Action

Target of Action

The primary targets of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt are neuraminidases, also known as sialidases . These enzymes are found in various organisms, including bacteria, viruses, and mammals . Neuraminidases play a crucial role in the cleavage of sialic acids from glycoconjugates, a process that is essential for the life cycle of many pathogens, including influenza viruses .

Mode of Action

This compound acts by binding to the catalytic site of neuraminidase . It is believed to act as a transition state analog, mimicking the structure of the substrate during the reaction . This binding inhibits the activity of neuraminidase, preventing the cleavage of sialic acids .

Biochemical Pathways

By inhibiting neuraminidase, this compound affects the sialylation-desialylation cycles . These cycles are involved in various biological processes, including cell adhesion, signal transduction, and immune response . The inhibition of neuraminidase can disrupt these processes, affecting the function of cells and organisms .

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body .

Result of Action

The inhibition of neuraminidase by this compound can lead to various molecular and cellular effects. For example, it can prevent the release of viruses from infected cells, thereby inhibiting viral replication . In addition, it can affect the function of cells and organisms by disrupting the sialylation-desialylation cycles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Furthermore, its stability may be affected by factors such as temperature and pH . .

Biochemical Analysis

Biochemical Properties

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt shows inhibitory activities against human neuraminidase enzymes . It interacts with these enzymes, inhibiting their activity and thereby affecting the sialylation-desialylation cycles . This interaction is believed to be crucial for the development and function of neural processes and pathways .

Cellular Effects

The compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, particularly processes that depend upon sialylation-desialylation cycles .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the catalytic site of neuraminidase as a transition state analog . This binding interaction results in the inhibition of the enzyme, thereby affecting the sialylation-desialylation cycles . It also leads to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it has been observed to reduce latency to first seizure and increase seizure duration in a rat model of potassium-induced seizures .

Metabolic Pathways

This compound is involved in the metabolic pathways of neuraminidase enzymes . It interacts with these enzymes and affects metabolic flux and metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell . Its activity or function can be affected by targeting signals or post-translational modifications .

Properties

IUPAC Name

sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNKELIJSZBCBE-DHWIPPHDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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